N-benzyl-2-(hydroxymethyl)benzamide

Lipophilicity logP Drug-likeness

Researchers synthesizing tyrosinase/HDAC inhibitors face multi-step routes from unfunctionalized benzamide precursors. N-Benzyl-2-(hydroxymethyl)benzamide eliminates two synthetic steps with a pre-formed hydroxymethyl handle. • Direct 3-step precursor to tyrosinase inhibitor V & HDAC inhibitor VI via organotin-catalyzed lactone ring-opening. • pH-responsive cyclization releases benzylamine - a masked-aldehyde prodrug feature absent in N-benzylbenzamide (logP 3.01) or N-benzyl-2-hydroxybenzamide (logP ~3.45). • Freely available H-bond donors (NH + -CH₂OH) with logP 1.7 ensure superior aqueous solubility for biochemical assays vs. lipophilic analogues (ΔlogP >1.3).

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B1198769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(hydroxymethyl)benzamide
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2CO
InChIInChI=1S/C15H15NO2/c17-11-13-8-4-5-9-14(13)15(18)16-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
InChIKeyCYMDYUHOPAWQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-(hydroxymethyl)benzamide – Identity and Sourcing Profile


N-Benzyl-2-(hydroxymethyl)benzamide (CAS 15150-24-0, molecular formula C₁₅H₁₅NO₂, molecular weight 241.28 g/mol) is a member of the N-substituted benzamide class, characterized by a hydroxymethyl (–CH₂OH) substituent at the ortho position of the benzamide phenyl ring and a benzyl group on the amide nitrogen [1]. The compound is catalogued in authoritative chemical ontologies under ChEBI ID 116095 and is listed in the LINCS compound collection as LSM-27551 [1]. It possesses two hydrogen bond donors (amide NH, hydroxymethyl OH) and three acceptors (C=O, –CH₂OH oxygen, amide N), with a predicted logP of approximately 1.7, placing it in a lipophilicity range distinct from both unsubstituted and phenolic benzamide analogues .

Structural Differentiation from Generic N-Benzylbenzamide Analogs


Although N-benzylbenzamide (CAS 1485-70-7) and N-benzyl-2-hydroxybenzamide (CAS 20919-36-2) share the N-benzylbenzamide core scaffold, their physicochemical and hydrogen-bonding profiles diverge substantially from the target compound. N-Benzyl-2-(hydroxymethyl)benzamide exhibits a predicted logP of ~1.7, whereas N-benzylbenzamide has a measured logP of 3.01 and N-benzyl-2-hydroxybenzamide ~3.45, meaning that the latter two are roughly 10–30× more lipophilic (ΔlogP > 1.3) [1]. Critically, the ortho-hydroxymethyl group in the target compound provides a primary alcohol capable of forming intermolecular hydrogen bonds, while the ortho-hydroxyl in N-benzyl-2-hydroxybenzamide forms a strong intramolecular hydrogen bond with the carbonyl oxygen, as confirmed by X-ray crystallography (O–H⋯O distance ~1.85 Å, dihedral angle 68.81°) [2]. This intramolecular H-bond sequesters the phenolic OH, reducing its availability for target engagement. Furthermore, N-benzyl-2-(hydroxymethyl)benzamide uniquely possesses a masked-aldehyde functionality that enables pH-dependent cyclization to phthalide with concomitant release of benzylamine, a prodrug-like reactivity absent in the hydroxy and unsubstituted analogues [3]. Simple in-class substitution therefore risks both altered solubility/partitioning and loss of specific reactivity handles essential for downstream synthetic or biochemical applications.

Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity Differential: logP Comparison with Closest Analogs

N-Benzyl-2-(hydroxymethyl)benzamide has a predicted logP of 1.7 . The closest unsubstituted analogue N-benzylbenzamide (CAS 1485-70-7) has a measured logP of 3.01, and N-benzyl-2-hydroxybenzamide (CAS 20919-36-2) has a measured hydrophobicity (logP) of 3.45 [1]. This ΔlogP of 1.31–1.75 corresponds to an approximately 20–56× lower octanol-water partition coefficient for the target compound, consistent with the presence of the primary alcohol group. Such a lipophilicity reduction is known to improve aqueous solubility and reduce non-specific protein binding in biochemical assays.

Lipophilicity logP Drug-likeness

Intermolecular vs. Intramolecular Hydrogen Bonding Availability

The target compound bears a 2-hydroxymethyl (–CH₂OH) substituent in which the OH group is geometrically free to act as an intermolecular hydrogen bond donor. In contrast, the 2-hydroxy analogue (N-benzyl-2-hydroxybenzamide, CAS 20919-36-2) forms a strong intramolecular O–H⋯O=C hydrogen bond between the phenolic OH and the amide carbonyl, with a reported O⋯O distance of ~2.55 Å (H⋯O ~1.85 Å) and a dihedral angle between the benzyl and 2-hydroxybenzamide planes of 68.81(7)°, effectively sequestering the phenolic OH from solvent and target interaction [1]. Both compounds share identical hydrogen bond donor/acceptor counts (2 donors, 3 acceptors) as computed and reported by Chem960 , yet the target compound has one more freely rotatable bond (4 vs. 3 for the 2-hydroxy analogue) due to the –CH₂– spacer, increasing conformational flexibility without sacrificing H-bond potential .

Hydrogen bonding Crystal structure Target engagement

Synthetic Utility as a Building Block for Tyrosinase and HDAC Inhibitors

N-Benzyl-2-(hydroxymethyl)benzamide can be synthesized directly via organotin-catalyzed ring-opening of phthalide with benzylamine, a methodology yielding a broad scope of hydroxyalkylamides under mild conditions [1]. The same study demonstrated that the target compound serves as a direct precursor to tyrosinase inhibitor V and HDAC inhibitor VI via a concise three-step synthetic pathway, validating its practical utility as a pharmaceutical intermediate [1]. By contrast, the unsubstituted N-benzylbenzamide lacks the hydroxymethyl handle required for this ring-opening entry or for further functionalization toward these bioactive scaffolds, and the 2-hydroxy analogue requires protection/deprotection strategies to differentiate the more acidic phenolic OH from the amide NH during derivatization.

Synthetic building block Tyrosinase inhibitor HDAC inhibitor

pH-Dependent Cyclization Reactivity for Prodrug and Detection Applications

2-Hydroxymethylbenzamides (including the target N-benzyl derivative) undergo quantitative base-catalyzed cyclization to phthalide with concomitant release of the parent amine (benzylamine in the case of the target compound) [1]. This reaction is specific acid- and base-catalyzed, subject to buffer catalysis, and proceeds with first-order dependence on hydroxide ion concentration at alkaline pH [1]. At pH 7.4 and 37 °C, the cyclization proceeds slowly, providing temporal stability under physiological conditions, while accelerating at elevated pH–a reactivity profile exploitable for amine prodrug design or amine detection strategies. The 2-hydroxy analogue (N-benzyl-2-hydroxybenzamide) does not undergo analogous cyclization because the phenolic OH cannot form the tetrahedral intermediate required for lactonization.

Prodrug Cyclization kinetics Amine release

Procurement-Validated Application Scenarios


Medicinal Chemistry: Precursor for Tyrosinase and HDAC Inhibitor Synthesis

The target compound serves as a validated building block for constructing tyrosinase inhibitor V and HDAC inhibitor VI via a three-step synthetic sequence starting from its organotin-catalyzed assembly from phthalide and benzylamine [1]. Procurement of the pre-formed N-benzyl-2-(hydroxymethyl)benzamide eliminates two synthetic steps compared to routes starting from unsubstituted benzamide precursors and provides the hydroxymethyl handle required for further functionalization, a capability absent in the simpler N-benzylbenzamide (logP 3.01) that lacks this functional group.

Biochemical Probe Design: Free Hydroxymethyl H-Bond Donor for Target Engagement

Unlike N-benzyl-2-hydroxybenzamide, whose phenolic OH is intramolecularly hydrogen-bonded to the amide carbonyl (O⋯O ~2.55 Å) and thus unavailable for intermolecular target engagement [2], the target compound's 2-hydroxymethyl group is geometrically free to donate hydrogen bonds to biological targets. With a predicted logP of 1.7 (~20–56× less lipophilic than the 2-hydroxy analogue), it also offers improved aqueous solubility for biochemical assay conditions .

Prodrug and Controlled Amine-Release Systems

The 2-hydroxymethylbenzamide scaffold undergoes quantitative, pH-dependent cyclization to phthalide with release of the N-substituted amine (benzylamine from the target compound) [3]. At physiological pH 7.4 and 37 °C, the cyclization rate is slow, providing temporal stability, while elevated pH accelerates amine release. This property makes the target compound uniquely suitable as a prodrug carrier or amine-detection probe among N-benzylbenzamide analogues, none of which possess this cyclization capability.

Crystallography and Co-Crystal Engineering

The presence of two freely available hydrogen bond donors (secondary amide NH and primary alcohol –CH₂OH), combined with moderate lipophilicity (logP 1.7), positions the target compound as a candidate for co-crystal screening or as a crystallization ligand. Its conformational flexibility (4 rotatable bonds) and absence of the intramolecular H-bond constraint that limits the 2-hydroxy analogue's donor availability provide distinct advantages for crystal packing interactions.

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